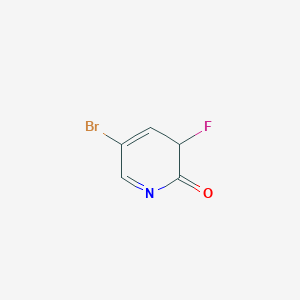

5-bromo-3-fluoro-3H-pyridin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H3BrFNO |

|---|---|

Molecular Weight |

191.99 g/mol |

IUPAC Name |

5-bromo-3-fluoro-3H-pyridin-2-one |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |

InChI Key |

UTGHZKBFWDQEKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)C1F)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Bromo 3 Fluoro 3h Pyridin 2 One

Foundational Pyridinone Ring Synthesis Approaches

The construction of the pyridin-2-one scaffold is a critical first step and can be achieved through several established and innovative methods.

Cyclic Condensation Reactions

Cyclic condensation reactions represent a classical and versatile approach to pyridinone synthesis. These reactions typically involve the condensation of enamines with 1,3-dielectrophiles or the self-condensation of β-keto amides. researchgate.net A notable advantage of these methods is the use of readily available starting materials, often leading to high yields under mild reaction conditions. researchgate.net For instance, the reaction of enaminones with malononitrile (B47326) in ethanol (B145695) at room temperature has been shown to produce substituted pyridin-2(1H)-ones in yields ranging from 85–95%. researchgate.net Another approach involves the Vilsmeier-Haack reaction of β-oxo amides, which proceeds through sequential halogenation, formylation, and intramolecular nucleophilic cyclization to afford polysubstituted pyridin-2(1H)-ones. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Yield |

| Enaminones, Malononitrile | Ethanol, Room Temperature | Substituted Pyridin-2(1H)-ones | 85-95% |

| β-Oxo Amides | Vilsmeier Conditions (e.g., DMF/POCl3) | Polysubstituted Pyridin-2(1H)-ones | Good |

Transformations of Pyridine (B92270) and Related Six-Membered Ring Precursors

The modification of pre-existing pyridine rings is another significant strategy for synthesizing pyridin-2-ones. A common method involves the transformation of pyridine N-oxides. stackexchange.com Treatment of a pyridine N-oxide with an activating agent like acetic anhydride (B1165640) renders the 2-position electrophilic, allowing for nucleophilic attack by acetate. stackexchange.com Subsequent hydrolysis of the resulting 2-acetoxypyridine yields 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with the more stable 2-pyridone. stackexchange.com This method is a mild alternative to traditional SNAr chemistry. acs.org Similarly, 2-halopyridines can be converted to 2-pyridones through nucleophilic substitution reactions. researchgate.net Recent advancements in transition metal catalysis, particularly with iron, nickel, and palladium, have improved the efficiency of these transformations. researchgate.net

| Precursor | Reagents/Conditions | Product |

| Pyridine N-oxide | 1. Acetic Anhydride 2. Hydrolysis | 2-Pyridone |

| 2-Halopyridine | Nucleophile (e.g., H2O), Catalyst (e.g., Pd, Ni, Fe) | 2-Pyridone |

Oxidative Ring Expansion Protocols from Cyclopentenone Derivatives

A more recent and innovative approach involves the oxidative ring expansion of cyclopentenone derivatives. chemrxiv.orgnih.gov This one-pot process begins with the in situ formation of a silyl (B83357) enol ether from a cyclopentenone building block. nih.gov A nitrogen atom is then introduced into the carbon skeleton, followed by aromatization to yield the pyridone. nih.gov This method is noted for its operational simplicity, speed, broad functional group tolerance, and complete regioselectivity. chemrxiv.orgnih.gov

Photocatalytic Cyclization Techniques

Photocatalytic methods represent a modern and green approach to pyridinone synthesis. These reactions often utilize visible light and a photocatalyst to initiate cyclization. For example, a photoredox-catalyzed process can generate a reactive β-oxypyridinium radical from an alkyne and a pyridine N-oxide, which can then undergo further reactions to form the pyridone ring. nih.gov

Introduction of Halogen and Carbonyl Functionalities

Once the pyridinone ring is formed, the next crucial step is the regioselective introduction of the bromo and fluoro substituents.

Regioselective Bromination Processes

The introduction of a bromine atom at a specific position on the pyridinone ring is typically achieved through electrophilic bromination. The regioselectivity of this reaction is influenced by the electronic properties of the substituents already present on the ring and the choice of brominating agent. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones can be directed to different positions depending on the reagent and solvent used. nih.gov Molecular bromine, N-bromosuccinimide (NBS), or tetrabutylammonium (B224687) tribromide are commonly used for aryl group bromination. nih.gov A mild method for the C2-bromination of fused azine N-oxides employs tosic anhydride as an activator and tetra-n-butylammonium bromide as the bromide source, resulting in excellent regioselectivity. nih.gov For the synthesis of 5-bromo-3-fluoro-2-pyridinone, a common strategy involves the bromination of a 3-fluoropyridin-2-one precursor. chembk.com

| Reagent | Target Position |

| Molecular Bromine | Aryl group |

| N-Bromosuccinimide (NBS) | Aryl group |

| Tetrabutylammonium Tribromide | Aryl group |

| Tosic anhydride/TBA-Br | C2-position of fused azine N-oxides |

Regioselective Fluorination Processes

The introduction of a fluorine atom at a specific position within a molecule, known as regioselective fluorination, is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. The high polarity of the carbon-fluorine bond can significantly influence the biological activity of a molecule. researchgate.net In the context of pyridinone synthesis, achieving regioselectivity is paramount.

For related heterocyclic systems like imidazo[1,2-a]pyridines, electrophilic fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been successfully employed. acs.orgacs.orgnih.gov These reactions often proceed in aqueous conditions and can be directed to a specific position on the aromatic ring. acs.orgacs.orgnih.gov The mechanism is believed to involve an electrophilic attack by the fluorinating agent on the electron-rich heterocyclic ring. acs.org The use of additives like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to favor monofluorination by potentially modulating the reactivity of the fluorinating agent. acs.org While direct regioselective fluorination of a pre-formed 5-bromopyridin-2-one core to yield the 3-fluoro derivative is a plausible strategy, the specific application to 5-bromo-3-fluoro-3H-pyridin-2-one requires dedicated investigation to optimize conditions and ensure the desired regioselectivity.

Carbonylation Reactions for Pyridinone Core Formation

Carbonylation reactions, which introduce a carbon monoxide (CO) group into an organic molecule, are powerful tools for constructing cyclic structures like pyridinones. mdpi.com Palladium-based catalysts, particularly those involving palladium iodide (PdI2), have shown great efficacy in mediating such transformations. mdpi.com These reactions can proceed through various mechanisms, including oxidative carbonylation, where the metal catalyst is reoxidized by an external agent. mdpi.com

The synthesis of pyridinones can be achieved through the cyclocarbonylation of suitably functionalized alkynes that bear a nucleophilic group. mdpi.com This process involves the incorporation of carbon monoxide into the newly formed ring. The versatility of palladium catalysis allows for a range of carbonylation reactions, including those that are additive, substitutive, and reductive, highlighting its broad applicability in heterocyclic synthesis. mdpi.com The development of an efficient carbonylation strategy could provide a convergent and atom-economical route to the this compound core.

Multi-Step Synthetic Sequences and Route Development

The construction of complex molecules like this compound often necessitates a multi-step approach, starting from readily available precursors and sequentially introducing the required functional groups.

Synthesis from Precursors such as 2-Amino-3-hydroxypyridine (B21099)

A common strategy for synthesizing substituted pyridinones involves the modification of a pre-existing pyridine ring. 2-Amino-3-hydroxypyridine derivatives serve as valuable starting materials in this regard. google.com For instance, 2-amino-3-hydroxy-5-bromopyridine can be prepared from 2-amino-3,5-dibromopyridine (B40352) through a nucleophilic substitution reaction using potassium hydroxide (B78521) in the presence of a copper catalyst. prepchem.com

The synthesis of the necessary brominated precursors can be achieved through the electrophilic bromination of 2-aminopyridine. orgsyn.orgijssst.info Careful control of reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of di-brominated byproducts. orgsyn.orgijssst.info Once the 2-amino-5-bromopyridine (B118841) is obtained, it can be further functionalized. orgsyn.org Nitration followed by reduction can introduce an amino group at the 3-position, leading to 2,3-diamino-5-bromopyridine. orgsyn.org Subsequent conversion of the 3-amino group to a hydroxyl group would yield the desired 2-amino-3-hydroxy-5-bromopyridine precursor, which can then be further elaborated to the final product.

Strategic Functional Group Protection and Activation during Synthesis

In multi-step syntheses, the protection and deprotection of reactive functional groups are often necessary to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org This strategy, known as protecting group chemistry, allows for the selective modification of one part of a molecule while other sensitive groups are temporarily masked. wikipedia.orgorganic-chemistry.org

For example, an amino group can be protected as a carbamate, which reduces its nucleophilicity. organic-chemistry.org Different protecting groups can be chosen based on their stability to various reaction conditions, allowing for their selective removal at different stages of the synthesis. organic-chemistry.org This concept of "orthogonal protection" is a cornerstone of modern organic synthesis. wikipedia.org In the synthesis of this compound, protecting the amino group of a precursor like 2-amino-3-hydroxypyridine would be essential before attempting reactions like fluorination to ensure that the desired transformation occurs at the correct position. The choice of protecting group would need to be compatible with the subsequent reaction conditions and easily removable to reveal the final product. wikipedia.orgorganic-chemistry.org

Scalability and Efficiency Considerations in this compound Synthesis

Key considerations include the cost and availability of starting materials, the number of synthetic steps, the yield of each step, and the ease of purification. wikipedia.org For instance, a synthetic route that utilizes inexpensive and readily available precursors would be more attractive for large-scale production. google.com Similarly, a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often more efficient than a linear synthesis.

The use of protecting groups, while essential for selectivity, adds to the step count and material costs, which can be a drawback in industrial production. wikipedia.org Therefore, developing protecting-group-free synthetic routes is a significant goal in process chemistry. organic-chemistry.org Furthermore, reaction conditions that are mild, use non-toxic reagents, and are easy to handle are preferred for large-scale operations. organic-chemistry.orgnih.gov The development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel, can also significantly improve efficiency by reducing workup and purification steps. acs.org For any synthesis of this compound to be considered scalable, a thorough evaluation of these factors would be necessary to optimize the process for large-scale manufacturing.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For 5-bromo-3-fluoro-3H-pyridin-2-one, which exists in tautomeric forms (the 3H-pyridin-2-one and the 2-hydroxypyridine (B17775) form), NMR would be crucial in identifying the predominant tautomer in a given solvent, as well as confirming the connectivity of the atoms.

1H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy would be used to determine the number of different types of protons, their chemical environment, and their proximity to other nuclei. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe signals for the protons on the pyridine (B92270) ring and the N-H or O-H proton, depending on the tautomeric form. The chemical shifts (δ) of these protons, their splitting patterns (multiplicity), and the coupling constants (J) would provide key structural information.

A data table for the expected ¹H NMR signals would be structured as follows:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| N-H/O-H | Data not available | Data not available | Data not available |

13C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A ¹³C NMR spectrum for this compound would show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons would indicate their electronic environment (e.g., whether they are bonded to electronegative atoms like fluorine, bromine, oxygen, or nitrogen).

A data table for the expected ¹³C NMR signals would be formatted as:

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Fluorine NMR (¹⁹F NMR) for Fluorine Environment Elucidation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom at the C-3 position. The chemical shift of this fluorine nucleus and its coupling to adjacent protons would provide valuable information about its local environment.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace out the proton connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to measure the exact mass of the molecular ion of this compound. This highly accurate mass measurement would allow for the determination of its elemental formula (C₅H₃BrFNO), confirming the presence of all the expected atoms. The isotopic pattern observed for the molecular ion would also be characteristic of a compound containing one bromine atom.

A data table for the expected HRMS data would be presented as:

| Ion | Calculated Exact Mass | Measured Exact Mass |

| [M+H]⁺ | Data not available | Data not available |

| [M-H]⁻ | Data not available | Data not available |

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly valuable. These methods are designed to ionize thermally labile molecules with minimal fragmentation, which is crucial for observing the intact molecular ion.

Electrospray Ionization (ESI): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would likely produce protonated molecules, [M+H]⁺, or adducts with solvent ions (e.g., [M+Na]⁺).

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI. In this technique, the analyte solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer charge to the analyte molecules through chemical reactions. This process typically results in protonated molecules [M+H]⁺.

The choice between ESI and APCI would depend on the solubility and polarity of this compound. Given its structure, it is expected to have moderate polarity, making both techniques potentially applicable.

Fragmentation Pattern Analysis for Structural Confirmation

While soft ionization techniques aim to minimize fragmentation, the analysis of fragmentation patterns in mass spectrometry provides invaluable information for structural elucidation. By inducing fragmentation, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the resulting fragment ions can be analyzed to piece together the molecule's structure.

For this compound, the fragmentation pattern would be characterized by the cleavage of specific bonds. The presence of bromine is particularly noteworthy due to its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in characteristic doublets for bromine-containing fragments. Key fragmentation pathways would likely involve the loss of the bromine atom, the fluorine atom, and the carbonyl group (as CO). Analyzing the mass-to-charge ratio of these fragments allows for the confirmation of the connectivity of the atoms within the molecule.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 190.94 |

| [M-Br]⁺ | Loss of Bromine | 111.00 |

| [M-F]⁺ | Loss of Fluorine | 171.94 |

| [M-CO]⁺ | Loss of Carbonyl | 162.94 |

This table is illustrative and based on the expected fragmentation of this compound. Actual fragmentation may vary.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not publicly available, typical vibrational frequencies for the functional groups present can be predicted.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C=O (Amide) | Stretching | 1650-1690 |

| C=C (Aromatic) | Stretching | 1550-1620 |

| C-F | Stretching | 1000-1400 |

| C-Br | Stretching | 500-650 |

This table presents expected FT-IR absorption bands based on the functional groups in this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the C=C bonds of the pyridine ring and the C-Br bond would be expected to produce strong Raman signals. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the pyridine ring and the carbonyl group are chromophores that are expected to absorb in the UV region. The spectrum would likely show π → π* and n → π* transitions. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the pyridine ring. This technique is useful for confirming the presence of conjugated systems and can also be used for quantitative analysis. Pyridone heterocycles are known to exhibit absorption bands in the range of 250 to 390 nm, corresponding to these electronic transitions. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Fluoro 3h Pyridin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the preferred method for investigating the electronic structure of many-electron systems, such as 5-bromo-3-fluoro-3H-pyridin-2-one. DFT calculations would model the molecule's properties based on its electron density, providing a comprehensive understanding of its behavior at the quantum level.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically adjust the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground state geometry. For this compound, this process would yield precise data on bond lengths, bond angles, and dihedral angles.

Given the potential for tautomerism in the pyridin-2-one ring (existing as the -one or the corresponding -ol form, 5-bromo-3-fluoropyridin-2-ol), conformational analysis would be crucial. This involves exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers that separate them. DFT calculations can accurately predict the relative energies of these tautomers and conformers, revealing which form is thermodynamically preferred.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table illustrates the kind of data a DFT geometry optimization would provide. The values are not based on actual calculations for the specified compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2=O | 1.22 Å |

| N1-C2 | 1.40 Å | |

| C5-Br | 1.88 Å | |

| C3-F | 1.36 Å | |

| Bond Angle | N1-C2-C3 | 118.5° |

| C4-C5-Br | 119.2° |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the spatial distribution of these orbitals would show which atoms are the primary sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

Calculation of Reactivity Indices and Dipole Moments

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices, derived from conceptual DFT, provide a numerical basis for predicting chemical behavior.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Table 2: Hypothetical Calculated Reactivity Indices and Dipole Moment for this compound This table is for illustrative purposes only and does not represent published data for the compound.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.67 eV |

Analysis of Electron Density Distribution (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL))

To gain a deeper understanding of the chemical bonding within this compound, advanced electron density analyses like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) would be employed. These methods provide a topological analysis of electron density, revealing the regions where electrons are localized, such as in covalent bonds and lone pairs. This allows for a detailed description of the bonding character, distinguishing between single, double, and triple bonds and identifying areas of high electron density not involved in bonding.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational chemistry is invaluable for exploring reaction mechanisms. If this compound were to be used as a reactant in a chemical synthesis, DFT calculations could be used to model the entire reaction pathway. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products.

By mapping the potential energy surface of the reaction, chemists can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. This computational elucidation can explain why certain products are formed over others, guide the optimization of reaction conditions, and even predict the stereochemical outcome of a reaction. For instance, in a nucleophilic substitution reaction, modeling would reveal whether the mechanism is concerted (S_N2) or stepwise (S_NAr), providing a level of detail that is often difficult to obtain through experimental means alone.

In-Depth Analysis of this compound Reveals Scientific Data Gap

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite its potential relevance in various chemical research domains, specific in-silico studies focusing on its spectroscopic and solvent-related properties appear to be unpublished.

While general information regarding the physical and chemical properties of closely related compounds is available, the detailed computational studies necessary to fulfill the intended scope of this article—including predicted NMR, IR, and UV-Vis spectra, as well as analyses of solvent effects on its tautomeric forms—are not present in the public domain.

This absence of data highlights a potential area for future research. Computational chemistry offers powerful tools to elucidate the electronic structure, reactivity, and spectroscopic signatures of novel molecules. Such studies on this compound could provide valuable insights for its potential applications in medicinal chemistry, materials science, or as a synthetic intermediate.

Until such research is conducted and published, a detailed, evidence-based article on the computational and theoretical aspects of this compound cannot be compiled. The scientific community awaits future investigations to shed light on the intricate molecular properties of this compound.

Role of 5 Bromo 3 Fluoro 3h Pyridin 2 One in Advanced Chemical Synthesis and Molecular Design

As a Versatile Building Block for Diverse Heterocyclic Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of 5-bromo-3-fluoro-3H-pyridin-2-one makes it an ideal starting material for the synthesis of various fused and substituted heterocyclic compounds.

Pyridine-Derived Ligands and Organometallic Complexes

The pyridine scaffold is a fundamental component in the design of ligands for organometallic chemistry. The electronic properties and steric profile of these ligands can be fine-tuned by the introduction of substituents on the pyridine ring. This compound and its derivatives serve as important precursors for such ligands. For instance, the corresponding 5-bromo-3-fluoropyridine-2-carboxylic acid is utilized in the synthesis of pyridine-triazole derivatives that can coordinate with metals like rhenium. ossila.com These resulting organometallic complexes can exhibit interesting photoluminescent properties. ossila.com The presence of both bromo and fluoro groups allows for a variety of cross-coupling and nucleophilic substitution reactions to introduce different functionalities, thereby modulating the electronic and steric environment of the metal center.

Pyrazolopyridine Derivatives

Pyrazolopyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. nih.govgrowingscience.com The synthesis of pyrazolo[3,4-b]pyridine scaffolds can be achieved using precursors derived from this compound. For example, a synthetic route to pyrazolo[3,4-b]pyridine-5-carboxylates has been developed from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, which can be accessed through multi-component reactions. nih.gov The bromine atom on the pyridine ring of a pyrazolopyridine intermediate, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine, can be further functionalized through reactions like the Buchwald-Hartwig coupling to introduce various substituents. rsc.org This versatility allows for the creation of libraries of pyrazolopyridine derivatives for screening as potential therapeutic agents. rsc.orggrowingscience.com

Table 1: Examples of Pyrazolopyridine Derivatives and their Synthetic Utility

| Starting Material/Intermediate | Reaction Type | Product Class | Reference |

| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodination, Buchwald-Hartwig coupling | TRK inhibitors | rsc.org |

| 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles | Sequential opening/closing cascade | Pyrazolo[3,4-b]pyridine-5-carboxylates | nih.gov |

| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Copper-catalyzed coupling | Sulfonamide derivatives | growingscience.com |

Pyrano[2,3-b]pyridine Scaffolds

Pyrano[2,3-b]pyridines are another important class of fused heterocycles with diverse biological activities. ekb.egbohrium.comekb.eg The synthesis of these scaffolds can be accomplished through various cyclocondensation reactions. While direct synthesis from this compound is not explicitly detailed in the provided context, the general importance of substituted pyridines as precursors for such fused systems is well-established. For example, the cyclo-condensation reaction of an amino cyano spiro pyrano derivative with arylidene malononitrile (B47326) derivatives has been used to synthesize fused pyrano[2,3-b]pyridine derivatives. ekb.egekb.eg The functional groups on the pyridine ring of a starting material like this compound could be manipulated to facilitate similar cyclization strategies, leading to the formation of functionalized pyrano[2,3-b]pyridine cores.

Spirocyclic and Fused Ring Systems

The reactivity of the bromine and fluorine substituents on the this compound ring makes it a valuable precursor for the construction of more complex spirocyclic and fused ring systems. The strategic placement of these halogens allows for regioselective reactions to build intricate three-dimensional structures. For instance, the synthesis of spiro-heterocycles often involves the combination of different heterocyclic moieties, and substituted pyridines are key components in these constructions. ekb.egekb.eg The ability to perform selective cross-coupling reactions at the bromine position, followed by potential nucleophilic substitution or other transformations involving the fluorine atom, opens up pathways to a wide array of complex fused heterocyclic systems.

Design of Functional Molecular Architectures

The unique electronic properties imparted by the fluorine and bromine atoms make this compound a valuable tool in the design of molecules with specific functions.

Catalytic Systems

The development of efficient catalytic systems is a cornerstone of modern chemistry. The ligands coordinating to a metal center play a crucial role in determining the catalyst's activity and selectivity. Pyridine-based ligands derived from this compound can be employed in the design of novel catalytic systems. ossila.com For example, rhodium(III)-catalyzed C-H functionalization has been used to synthesize multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, showcasing the utility of fluorinated pyridine motifs in catalysis. nih.gov The ability to synthesize a variety of substituted pyridine ligands from a common precursor like this compound allows for the systematic tuning of ligand properties to optimize catalytic performance for specific transformations.

Photoluminescent Materials

The inherent structural features of the pyridin-2-one core, particularly when substituted with halogens like bromine and fluorine, suggest potential for applications in photoluminescent materials. While direct research on the photoluminescent properties of this compound is not extensively documented in public literature, the principles of molecular design for luminescence indicate its promise. The pyridinone ring system can participate in π-π stacking interactions, and the presence of the heavy bromine atom could facilitate intersystem crossing, a key process in phosphorescence. The fluorine atom can modulate the electronic properties and stability of the molecule. Further research would be required to characterize its specific excitation and emission spectra, quantum yield, and lifetime, which are critical parameters for photoluminescent applications.

Dyes and Advanced Optical Materials

This compound serves as a valuable precursor in the synthesis of more complex molecules that may be used as dyes and advanced optical materials. The reactivity of the bromo and fluoro groups allows for chemical modifications to create derivatives with tailored optical properties. For instance, the bromine atom can be replaced through cross-coupling reactions to introduce chromophoric groups, thereby altering the absorption and emission characteristics of the molecule. The compound itself is a solid with a melting point between 95-100 °C. sigmaaldrich.com Its utility lies in its role as a building block for larger, conjugated systems that are essential for the development of new dyes and materials with specific optical responses.

Strategic Scaffold in Chemical Biology Research

The unique combination of a pyridinone core with bromine and fluorine substituents makes this compound a strategic scaffold in chemical biology. Its structural and electronic properties are well-suited for various drug design and molecular recognition studies.

Bioisosteric Replacement Strategies in Scaffold Design

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of rational drug design. The this compound scaffold is an excellent example of a molecule where bioisosteric replacements can be explored. The fluorine atom, for instance, is a well-known bioisostere for a hydrogen atom or a hydroxyl group. acs.org Its high electronegativity can influence the acidity of the N-H group in the pyridinone ring and affect binding interactions with biological targets. acs.org The substitution of fluorine can lead to improved metabolic stability and binding affinity. acs.org Similarly, the pyridin-2-one ring itself can be considered a bioisostere for other aromatic or heterocyclic systems in drug candidates.

Integration into Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov this compound fits the criteria for a typical fragment, often adhering to the "Rule of Three":

Molecular weight ≤ 300 Da

Number of hydrogen bond donors ≤ 3

Number of hydrogen bond acceptors ≤ 3

LogP ≤ 3 nih.gov

The scaffold provides multiple points for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent and selective lead compound once a binding interaction is confirmed. rsc.org

Development of Molecular Recognition Elements (e.g., hydrogen bond donors/acceptors)

The structure of this compound contains key functional groups that are critical for molecular recognition. The pyridinone ring includes a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The fluorine atom can also act as a weak hydrogen bond acceptor. These features allow the molecule to form specific interactions with amino acid residues in protein binding sites, making it a valuable scaffold for designing inhibitors or probes that target specific proteins.

Synthesis of Isotopically Labeled Probes and Tracers

A significant application of fluorinated pyridinone scaffolds lies in the synthesis of isotopically labeled probes for Positron Emission Tomography (PET) imaging. mdpi.com PET is a non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). unimi.it

The presence of a fluorine atom in the this compound structure makes it an attractive precursor for the introduction of ¹⁸F. While direct radiolabeling of this specific compound might be challenging, it serves as a model for the synthesis of more complex ¹⁸F-labeled radiotracers. For example, related fluorinated pyrimidine (B1678525) derivatives have been used to develop PET radiotracers for imaging the adenosine (B11128) A2A receptor. mdpi.com The general strategy involves synthesizing a precursor molecule that can then be radiolabeled with ¹⁸F in the final step. nih.gov The resulting PET tracers allow for the in vivo visualization and quantification of biological processes, which is invaluable for disease diagnosis and drug development. mdpi.comnih.gov

Table of Research Findings

| Application Area | Key Findings | Relevant Compounds |

| Bioisosteric Replacement | The fluorine atom can act as a bioisostere for hydrogen or hydroxyl groups, potentially improving metabolic stability and binding affinity. acs.org | 5-Fluorouracil acs.org |

| Fragment-Based Design | The scaffold fits the "Rule of Three," making it suitable for fragment libraries used in drug discovery. nih.govnih.gov | Various fragments with MW ≤ 300 Da nih.gov |

| Molecular Recognition | The N-H (donor) and C=O (acceptor) groups enable specific hydrogen bonding interactions with biological targets. | Aminopterin acs.org |

| PET Tracer Synthesis | Fluorinated heterocyclic scaffolds are key precursors for synthesizing ¹⁸F-labeled radiotracers for PET imaging. mdpi.comnih.gov | [¹⁸F]PPY1, [¹⁸F]PPY2 mdpi.com |

Emerging Trends and Future Research Perspectives

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental sustainability has spurred the development of green synthetic methodologies aimed at reducing waste, minimizing energy consumption, and using less hazardous substances. rasayanjournal.co.in The synthesis of pyridinone derivatives, including 5-bromo-3-fluoro-3H-pyridin-2-one, is increasingly benefiting from these approaches.

Traditional synthetic routes often rely on harsh conditions and volatile organic solvents. rasayanjournal.co.in In contrast, green chemistry offers alternatives that are both efficient and eco-friendly. rsc.org Techniques such as microwave-assisted synthesis have been shown to accelerate reaction rates, leading to higher yields in shorter times for various heterocyclic compounds. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, exemplify atom economy and procedural simplicity. researchgate.net

A particularly promising green approach is the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable. rsc.org The Guareschi–Thorpe reaction, a classic method for synthesizing hydroxypyridines, has been successfully adapted to aqueous media using ammonium (B1175870) carbonate as both a nitrogen source and a pH controller. rsc.org Such water-based methods often result in the precipitation of the product, simplifying purification. rsc.org These principles can be directly applied to develop sustainable pathways for producing this compound and its derivatives.

| Parameter | Conventional Synthesis | Green Synthesis Approaches |

| Solvents | Often volatile organic solvents (VOSs) | Water, ethanol (B145695), ionic liquids, or solvent-free conditions rasayanjournal.co.inrsc.org |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound nih.govresearchgate.net |

| Reaction Type | Multi-step syntheses | One-pot, multicomponent reactions (MCRs) nih.gov |

| Catalysts | Often stoichiometric, corrosive reagents | Recyclable catalysts, biocatalysts researchgate.net |

| Efficiency | Longer reaction times, more byproducts | Shorter reaction times, higher yields, less waste rasayanjournal.co.in |

| Work-up | Complex purification procedures | Simplified work-up, often by precipitation rsc.org |

This table provides a comparative overview of conventional versus green synthetic methodologies applicable to pyridinone synthesis.

Exploration of Novel Catalytic Approaches for Pyridinone Derivatization

The derivatization of the this compound core is crucial for exploring its potential in various applications. Modern catalytic methods provide powerful tools for precise and selective functionalization of the pyridinone ring. nih.gov The electron-deficient nature of the pyridine (B92270) ring, combined with the specific electronic effects of the bromo and fluoro substituents, presents unique challenges and opportunities for catalysis. nih.gov

C-H functionalization has emerged as a step-economical strategy to introduce new substituents directly onto the heterocyclic core. nih.gov Various transition-metal catalysts, including those based on palladium, nickel, iron, and copper, have been developed for the site-selective alkylation and arylation of 2-pyridones. nih.gov For instance, radical-based methods have shown success in achieving C3-selective functionalization. nih.gov

The bromine atom at the C5 position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functional groups. Furthermore, photocatalysis offers a novel approach, using light to generate reactive radical intermediates under mild conditions. acs.org This strategy has been used for the functionalization of pyridines and can be adapted for derivatizing the this compound scaffold, potentially enabling new types of bond formations that are difficult to achieve with traditional methods. acs.orgacs.org Asymmetric catalysis is another key frontier, aiming to produce chiral pyridinone derivatives with high enantioselectivity, which is particularly important for pharmaceutical applications. mdpi.com

| Reaction Type | Catalyst/Method | Target Position | Description |

| C-H Arylation | Palladium, Iron | C3, C5 | Direct introduction of aryl groups onto the pyridinone ring. nih.gov |

| C-H Alkylation | Nickel, Manganese | C3 | Formation of C-C bonds with alkylating agents. nih.gov |

| C-H Borylation | Rhodium | C6 | Installation of a boryl group, which can be further functionalized. nih.gov |

| Radical Functionalization | Photoredox Catalysis | Varies | Generation of radical intermediates for C-C bond formation under mild conditions. acs.org |

| Asymmetric Dearomatization | Copper-Chiral Ligand | Varies | Stereocontrolled synthesis of dihydropyridine (B1217469) derivatives. mdpi.com |

This table summarizes novel catalytic strategies for the derivatization of the pyridinone scaffold.

Application of Machine Learning and Artificial Intelligence in Synthetic Design

| AI/ML Model/Technique | Application in Synthetic Chemistry | Relevance to Pyridinone Synthesis |

| Transformer Neural Networks | Retrosynthesis prediction; Reaction outcome prediction. chemcopilot.com | Designing multi-step syntheses for complex pyridinone targets. researchgate.net |

| Graph Neural Networks (GNNs) | Predicting reactivity and synthetic accessibility based on molecular graph structures. chemcopilot.com | Assessing the feasibility of proposed synthetic steps for pyridinone derivatives. |

| Random Forest Models | Predicting regioselectivity in functionalization reactions. nih.gov | Identifying the most probable site of C-H activation on the this compound ring. |

| Bayesian Optimization | Optimizing reaction conditions (e.g., temperature, catalyst loading). researchgate.net | Fine-tuning synthetic protocols to maximize the yield of a desired pyridinone product. |

This table outlines the application of various AI and ML models in the design and optimization of chemical syntheses.

Advanced In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A deep understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. spectroscopyonline.com This approach is particularly valuable for complex reactions, fast reactions, or those involving unstable intermediates that cannot be isolated for traditional analysis. spectroscopyonline.comrsc.org

For the synthesis and derivatization of this compound, techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed. rsc.orgbirmingham.ac.uk An in-situ FTIR probe, for example, can be inserted directly into a reaction vessel to track the disappearance of reactant peaks and the appearance of product peaks, allowing for precise determination of reaction endpoints and kinetics. colorado.edu This is crucial for preventing the formation of impurities due to over-reaction.

Furthermore, in-situ monitoring can lead to the detection of transient intermediates, offering invaluable insights into the reaction mechanism. spectroscopyonline.com For instance, studying the nitrosation of a pyridinone-related compound revealed an unstable S-nitroso intermediate through UV-Vis spectroscopy. rsc.org By coupling these spectroscopic tools with reaction vessels, researchers can build a detailed picture of the transformation, facilitating rational optimization and scale-up. rsc.org

| Spectroscopic Technique | Information Gained | Application Example |

| FTIR Spectroscopy | Real-time concentration profiles of functional groups (e.g., C=O, C-Br). rsc.org | Monitoring the progress of a coupling reaction at the C5-bromo position. |

| Raman Spectroscopy | Information on molecular vibrations, suitable for aqueous and solid-state reactions. birmingham.ac.uk | Studying the formation of pyridinone crystals during a green synthesis in water. |

| UV-Vis Spectroscopy | Detection of chromophoric species, including transient intermediates. rsc.org | Identifying unstable colored intermediates in a photocatalytic derivatization. |

| NMR Spectroscopy | Detailed structural information on all soluble species in the reaction mixture. | Elucidating the mechanism of a rearrangement reaction by observing all isomers. |

This table describes advanced in-situ spectroscopic techniques and their application in monitoring chemical reactions.

Expanding the Scope of Computational Predictions for Pyridinone Reactivity and Selectivity

For this compound, DFT calculations can be used to predict its reactivity towards various reagents. By mapping the electron density and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most nucleophilic and electrophilic sites on the molecule, thereby predicting the regioselectivity of functionalization reactions. For example, computational studies on 2-pyridinone have elucidated its electronic excited states and decay mechanisms, which is crucial for designing photochemical reactions. aip.org

Computational chemistry can also be used to model entire reaction mechanisms, calculating the energies of transition states and intermediates. aip.org This allows for the comparison of different potential pathways, helping to explain why a particular product is formed. Such detailed mechanistic understanding is vital for rationally designing more efficient and selective catalysts and for predicting the outcome of reactions on new, untested substrates. This predictive power reduces the need for extensive experimental screening and accelerates the development of novel synthetic methodologies.

| Computational Method | Predicted Property | Relevance to Pyridinone Chemistry |

| Density Functional Theory (DFT) | Electron density, electrostatic potential, reaction energy profiles. rsc.org | Predicting sites of electrophilic/nucleophilic attack; determining reaction selectivity. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra. | Understanding photochemical properties and designing light-driven reactions. |

| CASSCF | Electronic structures of excited states and curve crossings. aip.org | Elucidating complex photochemical decay mechanisms. |

| Molecular Dynamics (MD) | Solvation effects, conformational dynamics. | Simulating the behavior of the pyridinone in different solvent environments. |

This table summarizes key computational methods and their predictive capabilities for understanding pyridinone reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.